molecular formula C15H9F2NO B3137427 N-(4-ethynylphenyl)-2,6-difluorobenzamide CAS No. 439095-46-2

N-(4-ethynylphenyl)-2,6-difluorobenzamide

Cat. No.: B3137427
CAS No.: 439095-46-2
M. Wt: 257.23 g/mol
InChI Key: MSUDCXGFXHXCSR-UHFFFAOYSA-N
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Description

N-(4-ethynylphenyl)-2,6-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a 4-ethynylphenyl group via a carbamide bridge.

Properties

IUPAC Name

N-(4-ethynylphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO/c1-2-10-6-8-11(9-7-10)18-15(19)14-12(16)4-3-5-13(14)17/h1,3-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUDCXGFXHXCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272195
Record name N-(4-Ethynylphenyl)-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-46-2
Record name N-(4-Ethynylphenyl)-2,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethynylphenyl)-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethynylphenyl)-2,6-difluorobenzamide typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethynylphenyl)-2,6-difluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4-ethynylphenyl)-2,6-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Properties References
N-(4-ethynylphenyl)-2,6-difluorobenzamide C₁₅H₉F₂NO 4-ethynylphenyl Data limited
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 4-chlorophenyl IGR; low acute toxicity
Compound 5 (Thiazol-2-yl derivative) C₁₆H₈Cl₂F₂N₂O₂S 3,4-dichlorophenyl-thiazole c-Abl kinase activator (22% yield)
2,6-Difluoro-N-(prop-2-ynyl)benzamide C₁₀H₇F₂NO Prop-2-ynyl Rigid acetylene linkage
Compound 43 (Benzocycloheptathiazole) C₁₉H₁₄F₂N₂O₂S Fluoro-substituted thiazole Angiogenesis inhibitor (1.5 μM)

Biological Activity

N-(4-ethynylphenyl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential antibacterial properties. This article explores its biological activity, focusing on its mechanism of action, efficacy against various bacterial strains, and structural characteristics that contribute to its effectiveness.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Ethynyl group : Enhances lipophilicity and may influence binding interactions.
  • Difluoro substitution : Improves metabolic stability and affects the compound's interaction with biological targets.

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of the FtsZ protein, a critical component in bacterial cell division. FtsZ is a tubulin-like protein that forms a contractile ring at the future site of cell division. By disrupting this process, the compound effectively inhibits bacterial growth.

Molecular Docking Studies

Recent studies employing molecular docking have demonstrated that this compound can adopt a non-planar conformation that enhances its binding affinity to the FtsZ protein. The fluorine atoms in its structure facilitate hydrophobic interactions with key residues in the allosteric pocket of FtsZ, which is essential for its inhibitory activity .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Here are some key findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 μg/mL
Bacillus subtilis< 1 μg/mL
Escherichia coli> 10 μg/mL

This table indicates that the compound exhibits potent activity against certain strains while showing limited efficacy against others .

Case Studies and Research Findings

  • Study on FtsZ Inhibition :
    A study highlighted the importance of fluorination in enhancing the antibacterial activity of benzamide derivatives. The presence of fluorine atoms significantly improved binding interactions with FtsZ compared to non-fluorinated analogs .
  • Comparative Analysis :
    In comparative studies with other benzamide derivatives, this compound showed superior activity against resistant strains of Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
  • Structural Variations :
    Investigations into structural variations revealed that modifications to the carboxamide group could lead to changes in biological activity. For instance, derivatives with different substituents on the benzene ring were assessed for their impact on FtsZ inhibition and overall antibacterial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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